VEGF Receptor 2 Kinase Inhibitor I

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibition of Angiogenesis

VEGF Receptor 2 Kinase Inhibitor I (VEGFR2 KI I) is a well-characterized inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2), also known as kinase insert domain receptor (KDR). VEGFR2 is a tyrosine kinase receptor that plays a critical role in angiogenesis, the process of new blood vessel formation. By specifically inhibiting VEGFR2, VEGFR2 KI I disrupts signaling pathways essential for endothelial cell proliferation, migration, and tube formation. This makes VEGFR2 KI I a valuable tool for researchers studying angiogenesis in various contexts, including:

- Tumor biology: Angiogenesis is a hallmark of cancer, and VEGFR2 is a key target for anti-angiogenic cancer therapies. VEGFR2 KI I can be used to investigate the role of VEGFR2 in tumor growth and metastasis, as well as to test the efficacy of novel anti-angiogenic drugs [].

- Ocular diseases: Abnormal blood vessel growth contributes to several eye diseases, such as diabetic retinopathy and age-related macular degeneration. VEGFR2 KI I can be used to study the mechanisms of these diseases and to develop new therapeutic strategies.

- Cardiovascular diseases: Angiogenesis is also involved in the development of some cardiovascular diseases, such as coronary artery disease. VEGFR2 KI I can be used to investigate the role of VEGFR2 in these diseases and to identify potential therapeutic targets.

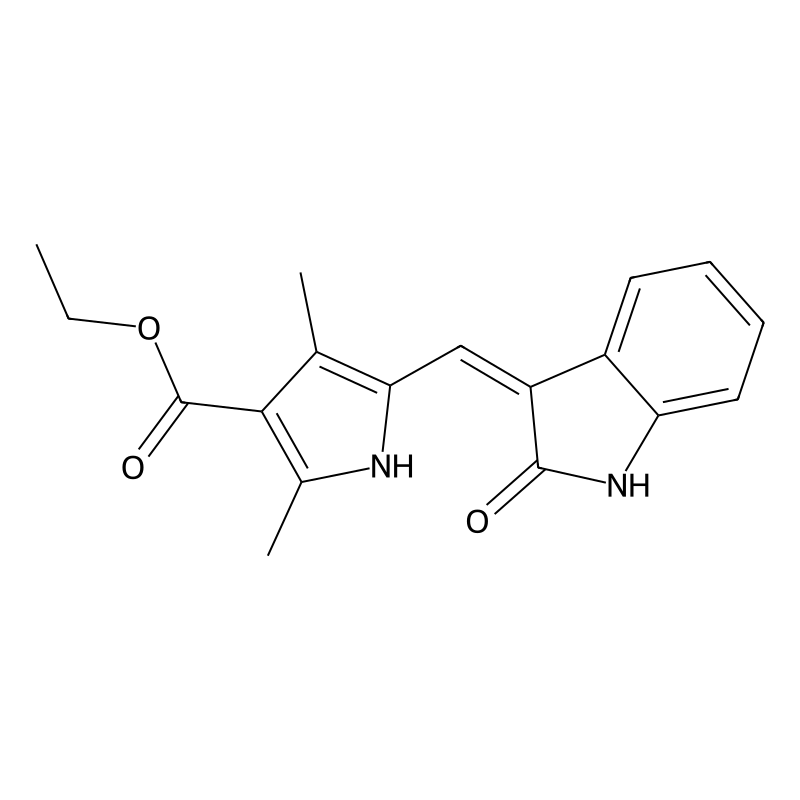

Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I is a selective inhibitor of the vascular endothelial growth factor receptor 2, a key player in angiogenesis and vascular development. This compound is classified as an indolin-2-one derivative and exhibits high specificity for the receptor, making it a valuable tool in cancer therapy by targeting tumor angiogenesis. Its chemical formula is and it has a molecular weight of approximately 314.35 g/mol .

- VEGFR-2 inhibitors like "VEGF Receptor 2 Kinase Inhibitor I" likely target the ATP-binding pocket of the VEGFR-2 kinase domain. This disrupts the transfer of phosphate groups, a crucial step in the signaling pathway that promotes angiogenesis []. By blocking this pathway, the drug hinders the formation of new blood vessels that tumors rely on for growth.

- Safety information on "VEGF Receptor 2 Kinase Inhibitor I" is unavailable.

- Generally, VEGFR-2 inhibitors can have side effects like high blood pressure, fatigue, and proteinuria (excess protein in urine).

Limitations and Future Research

The primary mechanism of action for Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I involves its binding to the ATP-binding site of the receptor, which inhibits its kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins that are crucial for endothelial cell proliferation and migration. The compound's interaction with the receptor can be summarized as follows:

- Binding: The inhibitor binds to the ATP site of Vascular Endothelial Growth Factor Receptor 2.

- Inhibition: This binding blocks ATP from accessing the site, thereby inhibiting phosphorylation of tyrosine residues on the receptor and downstream signaling pathways.

- Result: The inhibition leads to decreased angiogenic signaling, ultimately reducing tumor growth and metastasis.

Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I has demonstrated significant biological activity in various preclinical studies. It effectively inhibits:

- Endothelial Cell Proliferation: By blocking Vascular Endothelial Growth Factor Receptor 2 activation, it reduces endothelial cell growth.

- Migration: The compound significantly decreases endothelial cell migration, which is critical for new blood vessel formation.

- Angiogenesis: In vitro and in vivo studies have shown that this inhibitor can prevent vascular sprouting and new vessel formation, contributing to its potential as an anti-cancer agent .

The synthesis of Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of Indolin-2-one Core: The initial step often involves cyclization reactions to form the indolin-2-one scaffold.

- Functionalization: Subsequent steps introduce various substituents on the indolin-2-one core to enhance selectivity and potency against Vascular Endothelial Growth Factor Receptor 2.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.

These synthetic methods allow for modifications that can optimize the compound's efficacy and selectivity.

Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I has several applications, particularly in oncology:

- Cancer Treatment: It is primarily investigated for its ability to inhibit tumor growth by targeting angiogenesis in various cancers, including colorectal cancer and renal cell carcinoma.

- Combination Therapy: This inhibitor can be used alongside conventional chemotherapeutics to enhance their effectiveness by reducing tumor vascularity .

- Research Tool: It serves as a valuable tool in research settings for studying angiogenesis and endothelial cell biology.

Interaction studies have shown that Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I selectively interacts with Vascular Endothelial Growth Factor Receptor 2 without significantly affecting other kinases. This specificity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Studies indicate that at nanomolar concentrations, it effectively blocks downstream signaling pathways associated with angiogenesis, including mitogen-activated protein kinase signaling .

Several compounds share structural or functional similarities with Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I. Here are some notable examples:

| Compound Name | Type | Selectivity | Unique Features |

|---|---|---|---|

| Cediranib | Tyrosine Kinase Inhibitor | VEGFR1/VEGFR2 | Used for advanced colorectal cancer |

| Axitinib | Tyrosine Kinase Inhibitor | VEGFR1/VEGFR2 | Approved for renal cell carcinoma |

| Tivozanib | Tyrosine Kinase Inhibitor | VEGFR1/VEGFR2 | Focused on renal cell carcinoma; shows prolonged effects |

| Fruquintinib | Tyrosine Kinase Inhibitor | VEGFR1/VEGFR2 | Effective in metastatic colorectal cancer |

| JNJ-17029259 | Novel Structural Class | VEGFR1/VEGFR2 | Oral availability; enhances standard chemotherapy effects |

Uniqueness

The development of efficient synthetic pathways for Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I represents a significant advancement in pharmaceutical manufacturing. The optimized synthetic route employs a six-step process that has undergone extensive optimization to achieve practical scalability [1].

Core Structure Formation

The synthesis begins with the construction of the essential 6-etherified [1] [2] [3]triazolo[1,5-a]pyridine-2-amine core structure. This heterocyclic framework serves as the fundamental pharmacophore required for Vascular Endothelial Growth Factor Receptor 2 binding activity [1]. The triazolopyridine core provides the necessary hinge-binding interactions with the adenosine triphosphate binding site of the kinase domain [4].

The synthetic pathway incorporates chemoselective nucleophilic aromatic substitution as a key transformation. Specifically, 5-chloro-2-nitropyridine undergoes selective nucleophilic substitution with phenol derivatives under carefully controlled conditions [1]. This reaction mechanism ensures high regioselectivity while minimizing unwanted side reactions that could compromise overall yield.

Urea Linkage Formation

A critical advancement in the synthetic methodology involves the implementation of a one-pot synthesis strategy for the construction of substituted urea moieties. This approach utilizes isothiocyanate intermediates generated in situ from inexpensive starting materials [1]. The in-situ generation eliminates the need for isolation and purification of potentially unstable intermediates, thereby improving both safety profiles and process economics.

The urea formation mechanism proceeds through nucleophilic addition of amine functionalities to the electrophilic carbon center of the isothiocyanate intermediate. This reaction occurs under mild conditions and demonstrates excellent functional group compatibility [4]. The resulting urea linkage provides essential hydrogen bonding interactions with glutamic acid 885 and aspartic acid 1046 residues in the Asp-Phe-Gly motif of the kinase domain [5].

Terminal Acylation Optimization

The final acylation step has undergone significant optimization to enhance yield performance. The end-game acylation reaction incorporates improved reaction conditions that minimize side product formation while maximizing conversion efficiency [1]. This optimization addresses one of the primary bottlenecks in the original synthetic sequence.

The acylation mechanism involves the formation of an activated acyl intermediate that subsequently undergoes nucleophilic attack by the amine functionality on the triazolopyridine core. The optimized conditions employ specific temperature profiles and solvent systems that favor the desired transformation while suppressing competing pathways [6].

Optimization of Yield and Purity

The optimization efforts for Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I synthesis have resulted in substantial improvements across multiple performance metrics. The overall yield has been doubled from 27% to 54% through systematic process enhancements [1].

Raw Material Preparation

A significant contributor to yield improvement involves the facile preparation of the key raw material 3-amino-4-fluorophenol. The optimized synthesis of this intermediate eliminates multiple purification steps while maintaining high purity standards [1]. This advancement reduces both material costs and processing time requirements.

The preparation methodology employs selective fluorination and amination reactions that proceed with high chemoselectivity. The sequence avoids the use of expensive fluorinating reagents by implementing more cost-effective alternatives that maintain comparable performance characteristics [4].

Purification Strategy Enhancement

The elimination of chromatographic purification represents a major breakthrough in process optimization. The optimized synthetic route achieves the target purity specifications through direct crystallization methods [1]. This advancement significantly reduces manufacturing costs while improving process throughput.

The purification strategy relies on controlled crystallization conditions that selectively precipitate the desired product while maintaining impurities in solution. Solvent selection and temperature profiles have been optimized to maximize recovery yields while ensuring consistent purity levels [5].

Side Reaction Suppression

Chemoselective reaction conditions have been implemented to minimize the formation of unwanted byproducts. The nucleophilic aromatic substitution reactions proceed with enhanced selectivity through careful control of reaction parameters including temperature, solvent composition, and reagent stoichiometry [1].

The optimized conditions suppress competing reaction pathways that could lead to regioisomer formation or degradation products. This selectivity enhancement contributes directly to improved overall yields and reduced purification requirements [4].

Industrial-scale Production Challenges

The transition from laboratory-scale synthesis to industrial manufacturing presents several significant challenges that require systematic solutions. These challenges encompass technical, economic, and regulatory considerations that must be addressed for successful commercialization.

Crystal Form Control

The development of robust recrystallization procedures represents a critical challenge in industrial-scale production. The desired crystal form of Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I must be consistently obtained to ensure bioavailability and stability characteristics [1].

Crystal polymorphism can significantly impact dissolution rates, stability profiles, and bioavailability characteristics of the final pharmaceutical product. The optimized crystallization protocol employs controlled nucleation and growth conditions to preferentially generate the thermodynamically stable polymorph [5].

Solvent selection plays a crucial role in crystal form control. The recrystallization procedure utilizes specific solvent systems that promote the formation of the desired crystal lattice while discouraging alternative polymorphic forms. Temperature ramping profiles and seeding strategies have been optimized to ensure reproducible crystal morphology [7].

Economic Scalability

Cost optimization requires careful evaluation of raw material sourcing, energy consumption, and processing equipment requirements. The facile preparation of key starting materials contributes significantly to overall cost reduction [1].

Equipment design considerations include reactor sizing, heat transfer optimization, and mixing requirements for large-scale operations. The reaction kinetics and heat generation profiles have been characterized to enable safe and efficient scale-up [9].

Quality control protocols must be established to ensure consistent product quality across production batches. Analytical methods for monitoring reaction progress and product purity have been validated for industrial implementation [10].